molecular formula C55H79N11O12 B12777784 Ued5CR9hxg CAS No. 211049-23-9

Ued5CR9hxg

Cat. No.: B12777784
CAS No.: 211049-23-9
M. Wt: 1086.3 g/mol
InChI Key: GPYRWVIYNZVVOX-SAPVMZTRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ued5CR9hxg involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control .

Chemical Reactions Analysis

Types of Reactions

Ued5CR9hxg can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or oxidized residues, which can impact the peptide’s biological activity and stability .

Scientific Research Applications

Ued5CR9hxg has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in immunotherapy and cancer treatment.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Ued5CR9hxg involves its interaction with specific molecular targets, such as cell surface receptors or intracellular proteins. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects such as altered gene expression or protein activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ued5CR9hxg is unique due to its specific sequence and the potential for diverse modifications, making it a versatile tool in various research fields. Its ability to undergo multiple chemical reactions and interact with various molecular targets sets it apart from other similar peptides .

Properties

CAS No.

211049-23-9

Molecular Formula

C55H79N11O12

Molecular Weight

1086.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C55H79N11O12/c1-29(2)23-36(56)47(69)59-38(24-30(3)4)50(72)64-46(32(7)67)52(74)61-39(25-33-15-9-8-10-16-33)48(70)60-40(26-34-28-58-37-18-12-11-17-35(34)37)49(71)62-41(27-44(57)68)53(75)66-22-14-20-43(66)54(76)65-21-13-19-42(65)51(73)63-45(31(5)6)55(77)78/h8-12,15-18,28-32,36,38-43,45-46,58,67H,13-14,19-27,56H2,1-7H3,(H2,57,68)(H,59,69)(H,60,70)(H,61,74)(H,62,71)(H,63,73)(H,64,72)(H,77,78)/t32-,36+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1

InChI Key

GPYRWVIYNZVVOX-SAPVMZTRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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